molecular formula C12H10FNO2 B2453452 Methyl 1-(3-cyano-5-fluorophenyl)cyclopropane-1-carboxylate CAS No. 1803603-97-5

Methyl 1-(3-cyano-5-fluorophenyl)cyclopropane-1-carboxylate

Cat. No.: B2453452
CAS No.: 1803603-97-5
M. Wt: 219.215
InChI Key: SJEVPQGLGYNUAZ-UHFFFAOYSA-N
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Description

Methyl 1-(3-cyano-5-fluorophenyl)cyclopropane-1-carboxylate is an organic compound with the molecular formula C12H10FNO2 and a molecular weight of 219.21 g/mol . This compound is characterized by the presence of a cyclopropane ring, a cyano group, and a fluorophenyl group, making it a unique and interesting molecule for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(3-cyano-5-fluorophenyl)cyclopropane-1-carboxylate typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of 3-cyano-5-fluorobenzyl bromide with diazomethane in the presence of a catalyst such as copper(I) chloride. The reaction is carried out under an inert atmosphere at low temperatures to ensure the stability of the diazomethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .

Mechanism of Action

The mechanism of action of Methyl 1-(3-cyano-5-fluorophenyl)cyclopropane-1-carboxylate involves its interaction with specific molecular targets and pathways. The cyano group and fluorophenyl group play crucial roles in its binding affinity and selectivity towards certain enzymes or receptors. The cyclopropane ring provides rigidity to the molecule, enhancing its stability and bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1-(3-cyano-5-fluorophenyl)cyclopropane-1-carboxylate is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and enhances its reactivity compared to its chloro and bromo analogs. The fluorine atom also increases the compound’s lipophilicity, potentially improving its pharmacokinetic properties .

Properties

IUPAC Name

methyl 1-(3-cyano-5-fluorophenyl)cyclopropane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FNO2/c1-16-11(15)12(2-3-12)9-4-8(7-14)5-10(13)6-9/h4-6H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJEVPQGLGYNUAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CC1)C2=CC(=CC(=C2)C#N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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